2-(Benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is , and it features a unique combination of a benzylthio group and a tetrahydro-pyrazolo-pyridine structure, which may contribute to its biological activity.
This compound can be classified as an organosulfur compound due to the presence of the thioether functional group. It is synthesized for research purposes and may be listed in chemical databases such as PubChem or BenchChem, where it is available for purchase for laboratory use. The compound's structure indicates that it may possess interesting pharmacological properties, particularly in the field of drug discovery.
The synthesis of 2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves several steps:
The specific conditions (solvent, temperature, time) and reagents used can vary significantly depending on the desired yield and purity of the final product.
The molecular structure of 2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide can be represented using various chemical notation systems:
CC(=O)N(C1=CN2C(=O)C(=C1)C(=CN2C(SC=C)C)C)C
This representation highlights the connectivity between atoms in the molecule. The compound's three-dimensional conformation can be analyzed using computational modeling software to predict its behavior in biological systems.
The compound may participate in various chemical reactions typical for compounds containing amide and thioether functionalities:
Understanding these reactions is crucial for predicting how the compound might behave in biological systems or during synthesis.
The mechanism of action for 2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors.
Research into similar compounds has shown that modifications to the pyrazolo-pyridine core can influence binding affinity and selectivity towards targets involved in disease processes such as thrombosis or cancer.
The physical properties of 2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide include:
Chemical properties may include:
These properties are essential for determining how the compound might be used in laboratory settings or its potential bioavailability.
This compound has potential applications in various fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5